RPD3 is encoded by the RPD3 gene found in various eukaryotic organisms, including yeast (Saccharomyces cerevisiae). It is classified under the class I histone deacetylases and is characterized by its ability to remove acetyl groups from histones, thereby influencing gene expression patterns. The protein is involved in multiple biological processes, including environmental stress responses, cell cycle regulation, and developmental processes .
The synthesis of RPD3 protein typically involves recombinant DNA technology. The gene encoding RPD3 can be cloned into an expression vector, which is then introduced into host cells (commonly Escherichia coli or yeast). Following transformation, the host cells are cultured under conditions that induce protein expression.
Purification methods often include:
These methods ensure that the RPD3 protein is obtained in a pure form for further functional analysis .
RPD3 protein exhibits a characteristic structure typical of histone deacetylases, including a catalytic domain that facilitates the removal of acetyl groups from lysine residues. Structural studies have shown that RPD3 contains a zinc-binding domain essential for its enzymatic activity.
Key structural features include:
The molecular weight of RPD3 is approximately 36 kDa, with an isoelectric point around 6.5, indicating it is slightly acidic under physiological pH conditions .
The primary chemical reaction catalyzed by RPD3 involves the hydrolysis of acetylated lysine residues on histones. This reaction can be represented as follows:
This deacetylation process leads to a conformational change in chromatin, promoting a repressive state that inhibits transcription factor access to DNA. The activity of RPD3 can be modulated by various factors, including post-translational modifications and interactions with other proteins such as CoRest .
RPD3 functions primarily through its role as a histone deacetylase. Upon binding to specific gene promoters, it removes acetyl groups from histones, leading to tighter DNA-histone interactions and reduced accessibility for transcription machinery. This action effectively silences gene expression.
In response to environmental stresses, such as heat shock or oxidative stress, RPD3 interacts with transcription factors like Msn2/4 to regulate the expression of stress-responsive genes. Studies indicate that RPD3's activity is crucial for proper gene activation during these stress responses .
RPD3 exhibits several important physical and chemical properties:
These properties are critical for its function in cellular environments and influence its interactions with other biomolecules .
RPD3 protein has significant applications in various fields of biological research:
Research continues to explore the multifaceted roles of RPD3 in different biological contexts, highlighting its importance in molecular biology and genetics .
RPD3, a class I histone deacetylase (HDAC), exhibits a conserved multi-domain architecture centered around its catalytic deacetylase domain. In Saccharomyces cerevisiae, the Rpd3L complex comprises 12 subunits, with RPD3 serving as the sole catalytic subunit. Key scaffolding proteins include Sin3 (present in two copies), which interacts with nearly all complex subunits, and Rxt2, which "stitches" the dimeric assembly together [1]. The catalytic domain of RPD3 contains a highly conserved 60–70 amino acid motif essential for deacetylase activity. Mutagenesis studies identify critical histidine residues (H150, H151, H188) within this motif; alanine substitutions at these sites abolish enzymatic activity without disrupting protein-protein interactions, confirming their role in catalysis [4]. This "deacetylation motif" shares homology with bacterial deacetylases like Mycoplana ramosa acetylpolyamine amidohydrolase (aphA) and Salmonella enterica AcuC, underscoring its evolutionary conservation [4] [2].
Table 1: Key Catalytic Residues and Domains in RPD3
Element | Location/Residues | Function | Conservation |
---|---|---|---|
Deacetylase Domain | N-terminal (≈60–70 aa) | Zinc-dependent deacetylation | Yeast to mammals |
Histidine Pair 1 | H150, H151 (S. cerevisiae) | Catalytic activity; substrate coordination | Invariant across species |
Histidine Pair 2 | H188 (S. cerevisiae) | Catalytic activity; active site integrity | Invariant across species |
Sin3 Interaction | HID (HDAC Interaction Domain) | Scaffold binding; complex assembly | Broad eukaryotic conservation |
Cryo-electron microscopy (cryo-EM) reveals that the yeast Rpd3L complex adopts an asymmetric dimeric architecture organized into two structurally distinct lobes (Lobe I and Lobe II), connected by a cross-brace scaffold formed by Sds3/Dep1 (Stem I) and Rxt2/Pho23 (Stem II) subunits [1] [7]. Each lobe contains one Sin3 and one Rpd3 molecule, but their catalytic sites are differentially regulated:
The tertiary structure of Rpd3 itself is typical of class I HDACs, featuring a central α/β fold surrounding a deep catalytic pocket coordinated by a zinc ion. The active site accommodates acetylated lysine substrates, with residues lining the pocket facilitating hydrolytic cleavage of the acetyl group. Flexibility is observed at the complex periphery, where subunits like Ume1 and transcription factors (Ume6, Ash1) exhibit positional disorder, potentially enabling dynamic chromatin engagement [1] [7].
Table 2: Structural Features of Rpd3 Complexes
Complex | Subunits | Architecture | Catalytic Site Status | Key Regulatory Subunit |
---|---|---|---|---|
Rpd3L (Yeast) | 12 subunits (incl. Sin3×2, Rpd3×2) | Asymmetric dimer; two lobes | One site occluded by Rxt2 | Rxt2 (inhibitory) |
Rpd3S (Yeast) | 5 subunits (Rpd3, Sin3, Ume1, Rco1, Eaf3) | Rigid core + flexible anchors | Accessible; H3K36me3-targeted | Eaf3 (targeting) |
HDAC3 (Human) | Ortholog in SMRT/N-CoR complexes | Nuclear; associates with SANT domains | Active; regulated by N-CoR/SMRT | SMRT (activation) |
RPD3 homologs are conserved from yeast to humans, with sequence identity exceeding 58% between yeast Rpd3 and human HDAC1/HDAC3 [10]. Despite conserved catalytic cores, subunit composition and regulatory mechanisms diverge:
Functional specialization occurs via subunit evolution. For example, Rpd3S-specific subunits Rco1 and Eaf3 (targeting H3K36me3) are absent in Drosophila, while mammalian HDAC3 requires SMRT-derived peptides for activation—a mechanism absent in yeast [7] [10].
RPD3 function is modulated by post-translational modifications (PTMs) that regulate its activity, stability, and complex assembly:
Table 3: Key PTMs Regulating RPD3/HDAC Function
PTM Type | Target Residue/Region | Effect on Function | Regulatory Enzyme |
---|---|---|---|
Phosphorylation | HDAC1/2 C-terminal tail | Enhanced nuclear retention; Sin3 binding | CK2 kinase |
Ubiquitination | Lysine residues (HDAC1/2) | Proteasomal degradation; DNA damage response | CHFR ligase |
Deubiquitination | Ubiquitinated HDACs | Stabilization; complex assembly | USP10/22 DUBs |
CIP Recruitment | Fusion tags (e.g., AceTAG) | Targeted deacetylation of specific substrates | Engineered E3 ligases |
Compound Names Mentioned: RPD3, HDAC3, Sin3, Rpd3L, Rpd3S, HDAC1, HDAC2, AphA, AcuC, CK2, SMRT, N-CoR, AceTAG, DUBTAC, Trichostatin A (TSA), Trapoxin (TPX).
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